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N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl

DNA adduct conformation carcinogenesis structural biology

dG-C8-ABP is the principal N-linked C8-deoxyguanosine adduct of 4-aminobiphenyl, a Group 1 human bladder carcinogen. Unlike structurally similar aromatic amine adducts, dG-C8-ABP adopts an exclusive B-type conformer equilibrium—critical for consistent substrate presentation in NER assays. Essential for: (1) isotope-dilution LC-MS/MS biomonitoring (LOD: 20 amol; m/z 435→319); (2) DNA aptamer affinity characterization (PdG-1 Kd <100 nM, >50-fold selectivity); (3) p53-dependent repair kinetics studies; (4) NMR/CD conformational heterogeneity analysis. Generic substitution invalidates experimental outcomes. ≥95% purity. For R&D use only.

Molecular Formula C₂₂H₂₂N₆O₄
Molecular Weight 434.45
CAS No. 84283-08-9
Cat. No. B1139963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl
CAS84283-08-9
Synonyms8-([1,1’-Biphenyl]-4-ylamino)-2’-deoxy-guanosine;  DG-C8-ABP; 
Molecular FormulaC₂₂H₂₂N₆O₄
Molecular Weight434.45
Structural Identifiers
SMILESC1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O
InChIInChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2′-Deoxyguanosin-8-yl)-4-aminobiphenyl (CAS 84283-08-9) for DNA Adduct Research and Carcinogen Biomarker Development


N-(2′-Deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) is the principal DNA adduct formed from the metabolic activation of 4-aminobiphenyl (4-ABP), a well-established human bladder carcinogen present in tobacco smoke and environmental sources [1]. This bulky N-linked C8-deoxyguanosine lesion serves as a critical biomarker for assessing aromatic amine exposure and cancer risk [2]. The compound is a synthetic nucleoside derivative used extensively as an analytical reference standard and mechanistic probe in carcinogenesis research [3].

Why N-(2′-Deoxyguanosin-8-yl)-4-aminobiphenyl Cannot Be Substituted with Other 4-Aminobiphenyl Adducts or General DNA Lesion Standards


Generic substitution of dG-C8-ABP with other 4-aminobiphenyl-derived adducts (e.g., dA-C8-ABP) or structurally similar aromatic amine lesions (e.g., 2-aminofluorene adducts) is scientifically invalid due to marked differences in conformational dynamics, repair kinetics, and detection selectivity. The dG-C8-ABP adduct exists in a distinct B-type conformer equilibrium [1], is repaired with unique kinetics influenced by p53 status [2], and requires specific analytical methods for accurate quantification [3]. These differences directly impact experimental outcomes in biomarker validation, mutagenesis studies, and sensor development.

Quantitative Differentiation Evidence for N-(2′-Deoxyguanosin-8-yl)-4-aminobiphenyl vs. Analogs


Conformational Preference: dG-C8-ABP Exclusively Adopts B-Type Conformer Unlike Aminofluorene Adducts

Calorimetric and NMR studies demonstrate that the fluorinated 4-aminobiphenyl adduct (FABP, a model for dG-C8-ABP) exclusively adopts the less perturbed B-conformer, whereas the fluorinated 2-aminofluorene adduct (FAF) exists as a mixture of B- and S-conformers [1]. This conformational difference leads to distinct thermodynamic signatures and influences repair recognition and mutagenic outcomes.

DNA adduct conformation carcinogenesis structural biology

Nucleotide Excision Repair Efficiency: dG-C8-ABP is Repaired 3-4× Less Efficiently than Acetylaminofluorene Adducts

In Escherichia coli, the nucleotide excision repair (NER) efficiency of the dG-C8-ABP analog (FABP) is 3- to 4-fold lower than that of the N-acetylated 2-aminofluorene adduct (FAAF) [1]. Additionally, a simple A-to-T polarity swap in the flanking sequence reduces NER efficiency by 2- to 3-fold for FABP [1].

DNA repair nucleotide excision repair carcinogenesis

p53-Dependent Repair Kinetics: dG-C8-ABP Removal is 3-Fold Slower in p53-Mutant Cells at 24 Hours

In human transitional cell carcinoma (TCC) lines, the rate of dG-C8-ABP removal was compared between wild-type p53 (TCC10) and p53-mutant (TDM143-TCC10) cells [1]. After 24 hours of repair, TDM143-TCC10 cells retained approximately 3-fold greater amounts of dG-C8-ABP compared to TCC10 cells [1]. The majority of adducts disappeared within 48 hours in wild-type cells [1].

DNA repair p53 bladder cancer genomic instability

Selective Aptamer Binding: DNA Aptamer PdG-1 Shows >50-Fold Selectivity for dG-C8-ABP Over Competing Analytes

A DNA aptamer (PdG-1) isolated by capture-SELEX exhibits a Kd <100 nM for dG-C8-ABP and over 50-fold selectivity against competing analytes including unmodified nucleosides and other aromatic amine adducts [1]. A fluorescent turn-on sensor based on this aptamer achieves a limit of detection of 68 nM [1].

aptamer biosensor biomarker detection selectivity

Analytical Detection Sensitivity: LC-MS/MS Achieves 20 amol Mass Detection Limit for dG-C8-ABP

An improved HPLC-MS/MS method for dG-C8-ABP quantification achieved a mass detection limit of 20 amol in 1.25 μg DNA, corresponding to 5 adducts per 10^9 nucleotides [1]. The linear range spanned 70 amol to 70 fmol [1]. This sensitivity surpasses earlier HPLC-ES-MS methods (detection limit ~10 pg on-column, equivalent to 0.7 adducts per 10^7 nucleotides) [2] and ELISA methods (18 fmol/well) [3].

mass spectrometry biomonitoring analytical chemistry DNA adductomics

Adduct Stability During Digestion: dG-C8-ABP Shows Minimal Degradation During Enzymatic DNA Hydrolysis

Evaluation of dG-C8-ABP stability during enzymatic DNA digestion showed no statistically significant degradation; the standard error bars of pre- and post-digestion addition sets overlapped with precision under 15% RSD [1]. In contrast, the minor dA-C8-ABP adduct is resistant to nuclease P1 digestion, requiring alternative enrichment strategies [2].

adduct stability sample preparation analytical validation

Validated Application Scenarios for N-(2′-Deoxyguanosin-8-yl)-4-aminobiphenyl Based on Quantitative Evidence


LC-MS/MS Biomarker Quantification in Human Biopsy and Cell Culture Samples

Use as an analytical reference standard for isotope-dilution LC-MS/MS quantification of dG-C8-ABP in bladder tissue, exfoliated urothelial cells, or pancreatic tissue [1]. Validated methods achieve detection limits as low as 20 amol (5 adducts/10^9 nucleotides) [1], enabling biomonitoring of low-level environmental and tobacco smoke exposures. The compound's stability during enzymatic digestion [1] and well-characterized MS/MS transitions (m/z 435 → 319) [2] ensure robust method validation.

Aptamer-Based Biosensor Development and Validation

Employ as a target analyte for characterizing DNA aptamer binding affinity and selectivity [3]. The PdG-1 aptamer exhibits >50-fold selectivity for dG-C8-ABP over competing analytes with a Kd <100 nM [3]. Fluorescent turn-on sensors using this aptamer achieve a 68 nM detection limit [3]. Authentic dG-C8-ABP is required for calibration curves and cross-reactivity testing.

DNA Repair Kinetics Studies in p53-Proficient vs. Deficient Cell Models

Quantify adduct persistence and repair rates in isogenic cell lines differing in p53 status [4]. The 3-fold difference in adduct retention at 24 hours between wild-type and p53-mutant TCC cells [4] provides a robust assay window for evaluating p53 function and screening potential chemopreventive agents. The compound's defined B-conformer structure [5] ensures consistent substrate presentation to repair machinery.

Conformational and Thermodynamic Studies of Arylamine-DNA Lesions

Use as a structurally defined model lesion for calorimetric, NMR, and CD studies of adduct-induced DNA conformational heterogeneity [5]. The exclusive B-conformer adoption of the 4-aminobiphenyl adduct contrasts sharply with the B/S mixture observed for 2-aminofluorene adducts [5], making dG-C8-ABP essential for comparative structure-activity relationship (SAR) studies linking adduct conformation to mutagenic and repair outcomes.

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